

# The Discovery and Isolation of Yttrium-89: A Technical Guide

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## Compound of Interest

Compound Name: Yttrium-89

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## Executive Summary

Yttrium, a silvery-metallic transition metal, holds a unique position in the periodic table and in the history of chemistry. Its discovery was a protracted process, spanning over half a century, and marked the beginning of the unravelling of the complex family of rare earth elements. The journey from a mysterious black rock in a Swedish quarry to the identification of its single stable isotope, **yttrium-89**, showcases the evolution of analytical chemistry. This guide provides a detailed technical account of this history, summarizing key discoveries, experimental methodologies, and the logical progression of scientific thought that led to our modern understanding of this element.

## Discovery of a New "Earth": Yttria

The story of yttrium begins in 1787 when Lieutenant Carl Axel Arrhenius, a chemist and army officer, discovered an unusual black mineral in a feldspar and quartz quarry near the village of Ytterby, Sweden.<sup>[1]</sup> Intrigued by its high density, he named it "ytterbite" and sent samples to various chemists for analysis.<sup>[1]</sup>

It was the Finnish chemist Johan Gadolin who, in 1789, began a thorough investigation of the mineral.<sup>[1][2]</sup> His work, published in 1794, concluded that the mineral contained a previously unknown "earth" (an old term for a metallic oxide) which constituted 38% of the mineral's weight.<sup>[1]</sup> This new earth was later named yttria by Anders Gustaf Ekeberg in 1797, who also

confirmed Gadolin's findings.<sup>[1]</sup> Gadolin's discovery was the first identification of a rare earth compound and opened the door to the discovery of a host of new elements.<sup>[2]</sup>

## Experimental Protocol: Gadolin's Analysis of Ytterbite (c. 1794)

While the precise, step-by-step details of Gadolin's 18th-century experiments are not fully documented in modern sources, a reconstruction of his methodology based on historical accounts is as follows:

- Initial Observations: Gadolin noted the mineral's high density (4.223 g/cm<sup>3</sup>) and its black, asphalt-like appearance. He performed blowpipe analysis, managing to melt the mineral into a black, bubbly slag, and also tested its fusibility with reagents like borax and sodium hydroxide.<sup>[3]</sup>
- Acid Digestion: A ground sample of ytterbite was treated with concentrated nitric acid. This process yielded a greenish solution and a white, insoluble powder (later identified as silica).<sup>[3]</sup> The solution, upon evaporation, formed a jelly-like substance that could be redissolved in water.<sup>[3]</sup> Similar results were obtained using hydrochloric acid.
- Precipitation of the "New Earth": From the acid solutions, Gadolin precipitated the new earth by adding ammonia. He observed that the resulting precipitate was insoluble in excess alkaline solutions.<sup>[3]</sup> He also noted that reacting the earth with alkali carbonates produced a precipitate that would effervesce when treated with acids, indicating the formation of a carbonate of the new earth.<sup>[3]</sup>
- Characterization of Yttria: Gadolin described the isolated yttria as a white powder that did not melt even at the highest temperatures achievable with a blowpipe.<sup>[3]</sup> It dissolved in most acids to form clear, colorless solutions which had a sweet-sour taste.<sup>[3]</sup>

## Isolation of the Metal: Wöhler's Breakthrough

For several decades after Gadolin's discovery, yttria was considered an element in itself. It was not until the development of new chemical techniques that the isolation of the metallic element within the oxide became possible. In 1828, the German chemist Friedrich Wöhler successfully isolated an impure sample of metallic yttrium.<sup>[4][5][6]</sup>

## Experimental Protocol: Wöhler's Isolation of Metallic Yttrium (1828)

Wöhler's method involved the chemical reduction of anhydrous yttrium chloride with a more reactive metal. The general procedure is described as follows:

- Preparation of Anhydrous Yttrium Chloride (YCl<sub>3</sub>): The starting material, yttria (Y<sub>2</sub>O<sub>3</sub>), would first need to be converted to yttrium chloride. This was typically achieved by heating the oxide in a stream of chlorine gas or by reacting it with a chlorinating agent. It was crucial that the resulting yttrium chloride was anhydrous (completely free of water), as the presence of water would interfere with the subsequent reduction.
- Reduction with Potassium: Wöhler heated the anhydrous yttrium chloride with potassium metal in a sealed, oxygen-free container.<sup>[4]</sup> Potassium is a highly reactive alkali metal and served as a potent reducing agent, stripping the chlorine from the yttrium. The reaction can be represented as: YCl<sub>3</sub> + 3K → Y + 3KCl
- Isolation of Yttrium Metal: After the reaction, the resulting mixture would contain metallic yttrium and potassium chloride. The potassium chloride, being a salt, could be washed away with water, leaving behind the impure yttrium metal as a gray powder.

## Unraveling Complexity: Mosander's Separation of the "Earths"

The yttria isolated by Gadolin was, in fact, not a pure substance. This was demonstrated in 1843 by the Swedish chemist Carl Gustaf Mosander, who was an assistant to the renowned Jöns Jacob Berzelius.<sup>[7][8]</sup> Mosander showed that the yttria derived from gadolinite was a mixture of at least three different oxides.<sup>[8][9]</sup>

He retained the name yttria for the most abundant, white oxide. The other two he named erbia (rose-colored) and terbia (yellow), also named after the village of Ytterby.<sup>[10]</sup> This was a landmark achievement, revealing the incredibly similar chemical properties of the rare earth elements and the difficulty in separating them.

## Experimental Protocol: Mosander's Separation of Yttria, Erbia, and Terbia (c. 1843)

Mosander's success was due to his mastery of the painstaking technique of fractional crystallization.<sup>[7][11]</sup> This method exploits subtle differences in the solubility of the salts of different elements to achieve separation. While specific procedural details are scarce, the workflow would have involved:

- Salt Formation: The mixed oxides (impure yttria) were dissolved in an acid, such as nitric acid or oxalic acid, to form a solution of the corresponding rare earth salts (e.g., nitrates or oxalates).
- Partial Precipitation/Crystallization: The solution was then partially evaporated, or a precipitating agent was added in controlled amounts. The least soluble salt would begin to crystallize or precipitate out of the solution first.
- Iterative Process: This first crop of crystals would be separated, and the remaining solution subjected to further crystallization. The collected crystals would then be redissolved and the process repeated many times. Each "fraction" of crystals would be slightly more enriched in one of the rare earth elements.
- Analysis of Fractions: Mosander would have distinguished the fractions by the color of their oxides—the white yttria, the pink erbia, and the yellow terbia. This iterative and laborious process allowed him to eventually achieve a separation of the three "earths."

## Identification of the Stable Isotope: Yttrium-89

The final chapter in the fundamental discovery of yttrium relates to its isotopic composition. It is now known that natural yttrium consists of a single stable isotope, **yttrium-89** ( $^{89}\text{Y}$ ).<sup>[12]</sup> The discovery of isotopes of non-radioactive elements was made possible by the invention of the mass spectrograph by the British physicist Francis William Aston.<sup>[13][14]</sup>

In 1922, Aston was awarded the Nobel Prize in Chemistry for his discovery of isotopes in a large number of non-radioactive elements using this instrument.<sup>[13]</sup> Although a specific publication detailing the first mass spectrometry of yttrium is not readily available in general historical summaries, the scientific community widely attributes the identification of  $^{89}\text{Y}$  as the

sole stable isotope to Aston's work in the period immediately following his Nobel prize, around 1923.[15][16]

## Experimental Protocol: Aston's Mass Spectrograph (c. 1919-1923)

Aston's mass spectrograph operated on the principle of deflecting a beam of ionized atoms using electric and magnetic fields. The amount of deflection depended on the mass-to-charge ratio of the ions.

- **Ionization:** A sample of a volatile yttrium compound would be introduced into a discharge tube. An electric current would then ionize the atoms, creating a beam of positively charged yttrium ions.
- **Acceleration and Collimation:** The ions would be accelerated by an electric field and passed through a series of slits to produce a fine, collimated beam.
- **Velocity Focusing:** The beam was first passed through an electric field, which would disperse the ions based on their velocity.
- **Mass Separation:** The dispersed beam then entered a magnetic field, which was oriented to bend the ions in the opposite direction to the electric field's dispersion. The key to Aston's design was that the magnetic field refocused all ions of the same mass-to-charge ratio to a single point on a detector, regardless of their initial velocity.
- **Detection:** The focused beams of ions would strike a photographic plate, creating a series of lines, each corresponding to a specific mass.[15] For yttrium, only a single line would have appeared at the position corresponding to a mass of 89, proving it to be a "simple" or isotopically pure element.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the discovery and properties of yttrium and its stable isotope.

### Historical Analysis of Ytterbite/Gadolinite

Investigator	Reported Yttria Content
Johan Gadolin (1794)	38%
Anders Gustaf Ekeberg (1797)	47.5%
Louis-Nicolas Vauquelin (1800)	35%
Martin Heinrich Klaproth (1802)	59.75%

Note: The variation is due to differences in the purity of the mineral samples and analytical techniques of the era.

### Physical Properties of Yttrium

Property	Value
Atomic Number	39
Atomic Mass	88.905838(2) u <a href="#">[12]</a>
Melting Point	1522 °C (1795 K) <a href="#">[17]</a>
Boiling Point	3345 °C (3618 K) <a href="#">[17]</a>
Density (at 20°C)	4.47 g/cm³ <a href="#">[17]</a>
Electron Configuration	[Kr] 4d¹5s² <a href="#">[18]</a>
Oxidation States	+3 (predominantly) <a href="#">[18]</a>
Appearance	Silvery-white metal <a href="#">[17]</a>

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**Nuclear Properties of Yttrium-89**

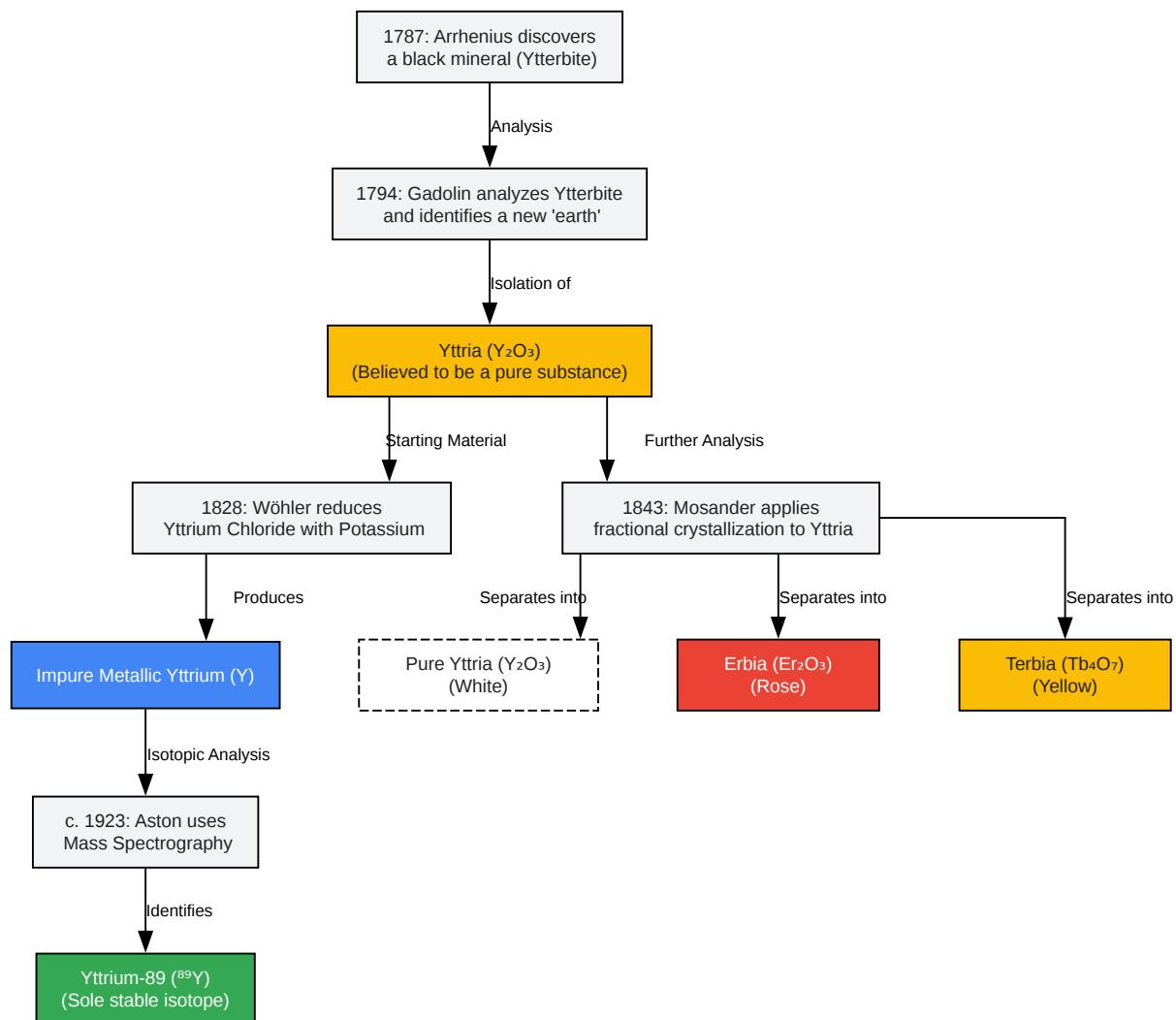
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Property	Value
Natural Abundance	100%
Stability	Stable
Mass Number	89
Protons	39
Neutrons	50

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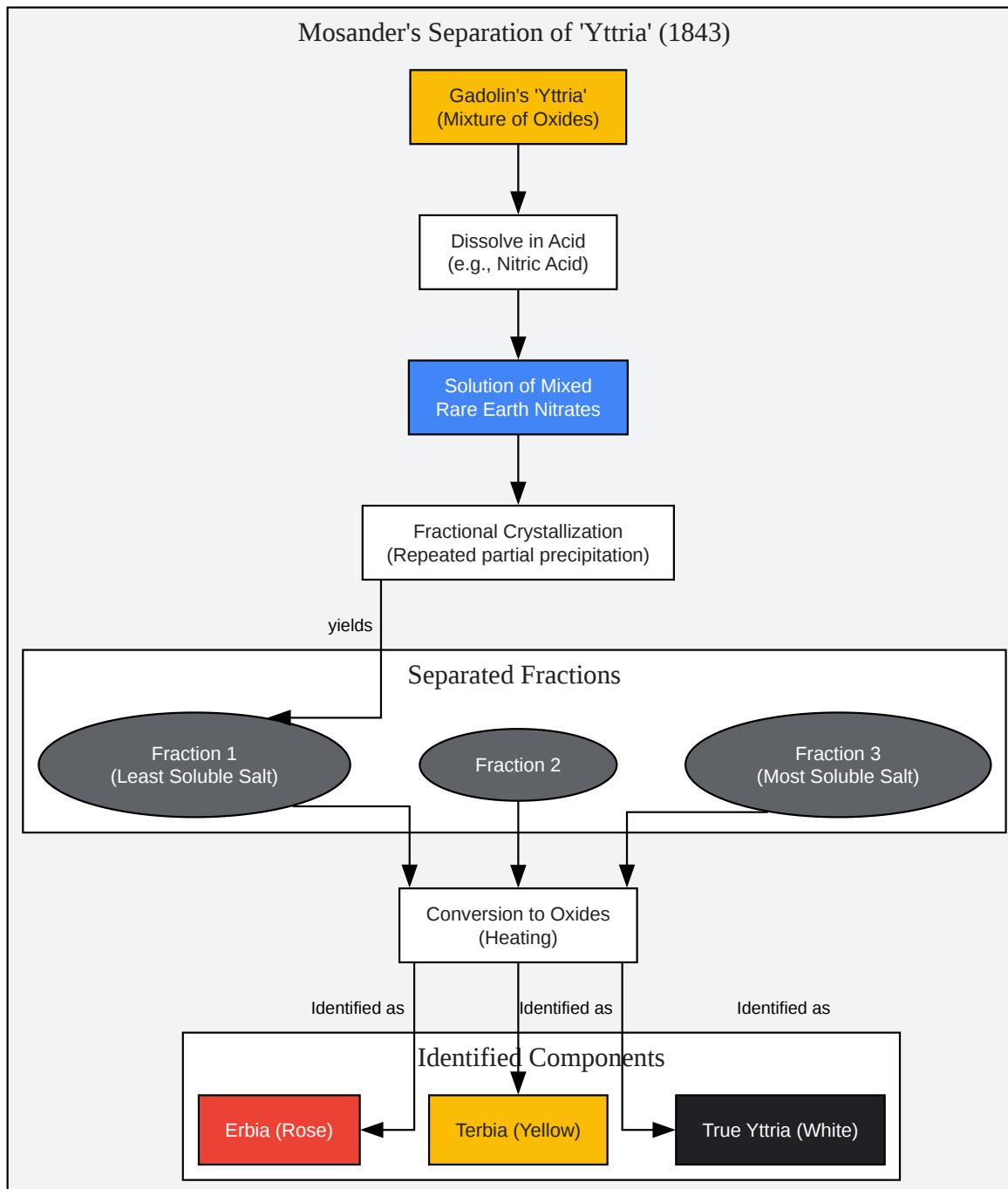
## Visualizing the Discovery Process

The logical progression from the discovery of the mineral to the isolation of the element and the identification of its components can be visualized as a workflow.

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Caption: Workflow of the discovery of Yttrium and its components.

The separation process employed by Mosander can be conceptualized as a logical flow of separating mixtures based on chemical properties.

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